molecular formula C10H11N3O3 B14870306 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B14870306
M. Wt: 221.21 g/mol
InChI Key: WXPVKKRSKMBFGW-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of furan derivatives with pyrazole derivatives under specific conditions. One common method involves the use of a furan-2-carboxylic acid derivative, which is then reacted with a pyrazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-N-methyl-1H-pyrazole-5-carboxamide
  • 3-(furan-2-yl)-N-methoxy-1H-pyrazole-5-carboxamide
  • 3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-4-carboxamide

Uniqueness

3-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a furan ring and a pyrazole ring, which confer distinct chemical properties and biological activities. Its methoxy and methyl groups further enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

5-(furan-2-yl)-N-methoxy-N-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C10H11N3O3/c1-13(15-2)10(14)8-6-7(11-12-8)9-4-3-5-16-9/h3-6H,1-2H3,(H,11,12)

InChI Key

WXPVKKRSKMBFGW-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC(=C1)C2=CC=CO2)OC

Origin of Product

United States

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